The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences
The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences
An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will explore its fundamental chemical and physical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and discuss its proven and potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and development professionals, offering both theoretical insights and practical, actionable protocols.
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of biological interactions.[3][4] The presence of the pyrazole nucleus is a defining characteristic of numerous commercially successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3] The scaffold's value lies in its synthetic accessibility and the diverse biological activities exhibited by its derivatives, which span anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[4][5][6] The compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde represents a strategically functionalized member of this class, offering multiple points for chemical elaboration.
Core Properties of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
A thorough understanding of a compound's fundamental properties is critical for its effective application. This section outlines the key identifiers and physicochemical characteristics of the title compound.
Chemical Identity
The molecule consists of a central pyrazole ring substituted at positions 1, 3, 4, and 5. A methyl group is attached to each nitrogen atom (N1 and N3), a phenoxy group is located at C5, and a reactive carbaldehyde (formyl) group is at C4.
Caption: Chemical Structure of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Physicochemical Data Summary
The following table summarizes the key computed and experimentally available data for the compound.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | PubChem[7] |
| CAS Number | 109925-10-2 | PubChem[7] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[7] |
| Molecular Weight | 216.24 g/mol | PubChem[7] |
| Appearance | Solid (predicted) | --- |
| InChIKey | WCLPDOWYSKMISR-UHFFFAOYSA-N | PubChem[7] |
| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | PubChem[7] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established field, with several robust methods available.[3] For 4-formyl pyrazoles, the Vilsmeier-Haack reaction is a particularly powerful and common strategy.[8][9] An alternative and highly effective approach for this specific substitution pattern involves nucleophilic aromatic substitution.
Proposed Synthetic Pathway
The most direct synthesis involves the reaction of a pre-formed, halogenated pyrazole carbaldehyde with a phenoxide nucleophile. This pathway is advantageous as it builds the core scaffold first and introduces the phenoxy group in a subsequent, high-yielding step. A plausible precursor is 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via Vilsmeier-Haack formylation of the corresponding 1,3-dimethyl-5-chloropyrazole.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds.[10][11]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and phenol (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the resulting mixture to 110-120°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.
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Final Product: Recrystallize the crude residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure product.[10]
Chemical Reactivity and Derivatization Landscape
The title compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The aldehyde provides a handle for nucleophilic additions and condensations, while the pyrazole ring can undergo further modifications.
Reactions of the Aldehyde Functional Group
The carbaldehyde at the C4 position is the primary site of reactivity.[12] It can be readily transformed into a variety of other functional groups, making it a versatile synthetic hub.
Caption: Reactivity map of the aldehyde group.
Protocol: Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Oxime
The conversion of the aldehyde to its oxime is a critical step in the synthesis of certain agrochemicals and can serve as a protecting group or precursor for other functionalities.[13][14]
-
Dissolution: Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.[13]
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the solution.[13][14]
-
Base Addition: Under stirring, add an aqueous solution of potassium hydroxide (1.1 eq).[13]
-
Reaction: Heat the mixture at 60°C for 1-2 hours.
-
Isolation: Remove methanol under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain the final oxime product.[13]
Applications in Drug Discovery and Agrochemicals
The structural motifs within 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde and its derivatives are found in molecules with significant biological activity.
Role as a Key Intermediate for Agrochemicals
The oxime derivative of the title compound, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine, is a known intermediate in the synthesis of the acaricide (mite and tick killer) Fenpyroximate.[13][14] This highlights the compound's established value in the agrochemical industry.
Scaffolding for Novel Therapeutics: TGR5 Agonists
Research has identified 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, which are directly derivable from the title compound via oxidation to the carboxylic acid followed by amide coupling, as highly potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[15] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of this novel chemotype underscores the potential of the 1,3-dimethyl-5-phenoxy-pyrazole scaffold in developing new human medicines.[15]
Conclusion
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a compound of considerable strategic importance. Its synthesis is achievable through well-understood chemical transformations. The presence of a reactive aldehyde handle on a biologically relevant pyrazole scaffold makes it an exceptionally versatile building block for creating complex molecules. Its demonstrated utility as an intermediate in the production of agrochemicals and its potential as a scaffold for novel TGR5 agonists validate its significance for both industrial and academic researchers. This guide provides the foundational knowledge required to leverage the properties of this compound for advanced applications in chemical synthesis and drug discovery.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available from: [Link]
-
Geronikaki, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 987. Available from: [Link]
-
Bansal, R. K., & Kumar, S. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(108), 106355-106378. Available from: [Link]
-
Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Chemistry, 3(2), 373-384. Available from: [Link]
-
Shaikh, I. N., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
-
Chemsrc. (n.d.). PYRAZOLE-1,3-DIMETHYL-5-PHENOXY-4-OXIME. Retrieved from: [Link]
-
ChemBK. (2024). Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime. Retrieved from: [Link]
-
Shen, Y. J., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3510. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from: [Link]
-
Al-Mousawi, S. M., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(24), 7586. Available from: [Link]
-
PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Cui, J., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 23(5), 1438-1442. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from: [Link]
-
Pathan, S. A., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 5(5), 4153-4160. Available from: [Link]
-
Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2646. Available from: [Link]
-
Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(22), 8087. Available from: [Link]
-
El-Sayed, M. A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chembk.com [chembk.com]
- 14. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 15. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
